

Spectroscopic Profile of 5-Bromo-2-tetralone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **5-Bromo-2-tetralone** (CAS No. 132095-53-5). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of **5-Bromo-2-tetralone**.

Chemical Structure and Properties

IUPAC Name: 5-bromo-3,4-dihydronaphthalen-2(1H)-one[1][2]

Molecular Formula: C₁₀H₉BrO[1][2]

Molecular Weight: 225.08 g/mol [1][2]

Exact Mass: 223.98368 Da[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **5-Bromo-2-tetralone**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



Table 1: Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Notes
H-1 (CH ₂)	~3.6	Singlet	Alpha to the carbonyl group.
H-3 (CH ₂)	~2.6	Triplet	
H-4 (CH ₂)	~3.0	Triplet	Benzylic protons.
H-6 (Ar-H)	~7.4	Doublet	
H-7 (Ar-H)	~7.1	Triplet	_
H-8 (Ar-H)	~7.6	Doublet	

Note: Predicted values are based on the analysis of 2-tetralone and the known substituent effects of bromine on aromatic systems. Actual experimental values may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts



Carbon	Predicted Chemical Shift (δ, ppm)	Notes
C-1 (CH ₂)	~45	
C-2 (C=O)	~207	Carbonyl carbon.[3]
C-3 (CH ₂)	~30	
C-4 (CH ₂)	~40	_
C-4a (Ar-C)	~135	_
C-5 (Ar-C-Br)	~120	Carbon bearing the bromine atom.
C-6 (Ar-CH)	~130	
C-7 (Ar-CH)	~128	_
C-8 (Ar-CH)	~125	_
C-8a (Ar-C)	~143	_

Note: Predicted values are based on typical chemical shift ranges for carbons in similar chemical environments.[3] The carbonyl carbon is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Frequencies

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C=O (Ketone)	~1715	Strong
C-H (Aromatic)	3000-3100	Medium
C-H (Aliphatic)	2850-3000	Medium
C=C (Aromatic)	1450-1600	Medium to Weak
C-Br	500-600	Medium



Note: These are typical absorption ranges and the exact peak positions can be influenced by the molecular structure and sample preparation method.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Interpretation	Notes
224/226	[M]+	Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹ Br and ⁸¹ Br).
181/183	[M - C ₂ H ₃ O] ⁺	Result of α-cleavage.
145	[M - Br] ⁺	Loss of the bromine radical.
117	[C ₉ H ₉] ⁺	Further fragmentation after loss of bromine.

Note: Electron Impact (EI) ionization is assumed. The fragmentation pattern of ketones is often characterized by α -cleavage adjacent to the carbonyl group.[4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **5-Bromo-2-tetralone**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Weigh approximately 10-20 mg of 5-Bromo-2-tetralone.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.



- ¹H NMR Data Acquisition:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Processing: Fourier transform the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak.
- 13C NMR Data Acquisition:
 - Instrument: Same as for ¹H NMR.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.
 - Processing: Fourier transform the FID and apply a line broadening factor of 1-2 Hz.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid 5-Bromo-2-tetralone directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition:



- Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: ATR.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Scans: 16-32 scans are typically co-added.
- Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

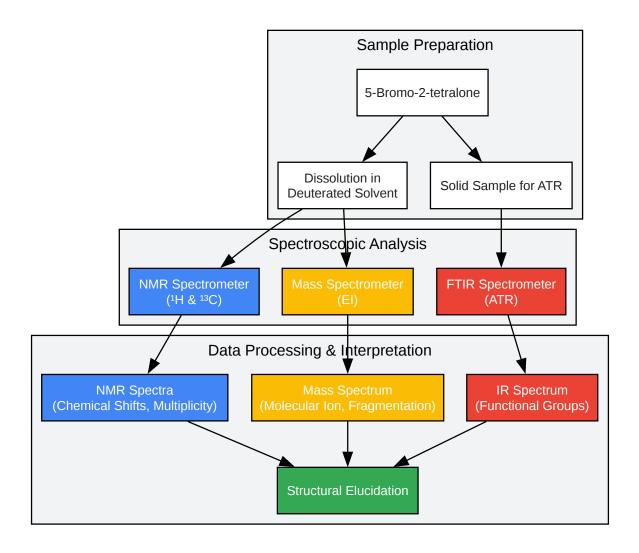
Mass Spectrometry (MS)

- Sample Introduction:
 - Dissolve a small amount of 5-Bromo-2-tetralone in a suitable volatile solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Data Acquisition (Electron Impact EI):
 - Ionization Mode: Electron Impact (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 50-300.
 - o Detector: Electron multiplier or similar.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **5-Bromo-2-tetralone**.





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Caption: General workflow for spectroscopic analysis.

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